Cas no 2097867-04-2 (2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide)

2,3,5,6-Tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tetramethyl-substituted benzene core linked to a pyridinylmethyl moiety with a pyrrolidinone substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting neurological or metabolic pathways due to its hybrid heterocyclic framework. The presence of both sulfonamide and lactam functionalities enhances its versatility in medicinal chemistry applications, offering opportunities for further derivatization. Its well-defined molecular architecture ensures precise reactivity, making it suitable for exploratory research in drug discovery. The compound's stability and synthetic accessibility further support its utility in developing novel bioactive molecules.
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide structure
2097867-04-2 structure
Product name:2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
CAS No:2097867-04-2
MF:C20H25N3O3S
MW:387.495803594589
CID:5469001

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
    • 2,3,5,6-tetramethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide
    • Inchi: 1S/C20H25N3O3S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)22-11-17-9-18(12-21-10-17)23-7-5-6-19(23)24/h8-10,12,22H,5-7,11H2,1-4H3
    • InChI Key: MXOKNTUADLLDJK-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=C(C)C=C(C)C=1C)(NCC1=CN=CC(=C1)N1C(CCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 387.16166284 g/mol
  • Monoisotopic Mass: 387.16166284 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.8
  • XLogP3: 2.2
  • Molecular Weight: 387.5

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-2226-10μmol
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6562-2226-10mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
10mg
$79.0 2023-09-08
Life Chemicals
F6562-2226-75mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
75mg
$208.0 2023-09-08
Life Chemicals
F6562-2226-2μmol
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6562-2226-5mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
5mg
$69.0 2023-09-08
Life Chemicals
F6562-2226-50mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
50mg
$160.0 2023-09-08
Life Chemicals
F6562-2226-40mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
40mg
$140.0 2023-09-08
Life Chemicals
F6562-2226-25mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
25mg
$109.0 2023-09-08
Life Chemicals
F6562-2226-3mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
3mg
$63.0 2023-09-08
Life Chemicals
F6562-2226-20mg
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
2097867-04-2
20mg
$99.0 2023-09-08

Additional information on 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Comprehensive Analysis of 2,3,5,6-Tetramethyl-N-{[5-(2-Oxopyrrolidin-1-yl)Pyridin-3-yl]Methyl}Benzene-1-Sulfonamide (CAS No. 2097867-04-2)

The compound 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS No. 2097867-04-2) is a highly specialized sulfonamide derivative with a unique molecular structure. Its chemical framework combines a tetramethylbenzene core with a pyrrolidinone-substituted pyridine moiety, linked via a sulfonamide bridge. This structural complexity makes it a subject of significant interest in pharmaceutical research, particularly in the development of targeted therapies. The presence of both sulfonamide and pyrrolidinone functional groups suggests potential applications in modulating protein-protein interactions or enzyme inhibition.

Recent advancements in drug discovery have highlighted the importance of sulfonamide-based compounds due to their versatility in medicinal chemistry. The 2,3,5,6-tetramethyl substitution pattern on the benzene ring enhances the compound's lipophilicity, which could improve membrane permeability—a critical factor for bioavailability. Meanwhile, the 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl segment introduces hydrogen-bonding capabilities, potentially enhancing target binding affinity. Researchers are increasingly exploring such hybrid structures to address challenges in central nervous system (CNS) drug delivery and selective enzyme modulation.

In the context of current trends, this compound aligns with the growing demand for small-molecule modulators in precision medicine. Its structural features resonate with the design principles of allosteric inhibitors, a hot topic in oncology and neurodegenerative disease research. The pyrrolidinone moiety, in particular, is frequently investigated for its role in kinase inhibition and GPCR targeting. These attributes make CAS No. 2097867-04-2 a compelling candidate for further preclinical evaluation, especially in light of recent breakthroughs in fragment-based drug design.

From a synthetic chemistry perspective, the preparation of 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide presents interesting challenges. The sulfonamide coupling between the tetramethylbenzene sulfonyl chloride and the aminomethylpyridine derivative requires careful optimization to prevent over-reaction. Modern techniques like flow chemistry and microwave-assisted synthesis could potentially improve yields for this intermediate. The pyrrolidinone installation on the pyridine ring might involve innovative transition-metal catalysis, reflecting the compound's alignment with green chemistry initiatives.

The physicochemical properties of this molecule warrant detailed discussion. With calculated parameters like LogP and topological polar surface area (TPSA), researchers can predict its ADME profile—a crucial consideration in early-stage drug development. The compound's molecular weight (approximately 387.5 g/mol) falls within the desirable range for blood-brain barrier penetration, making it relevant to neurological target exploration. These characteristics have sparked interest in its potential as a scaffold for neuroprotective agents, particularly given the rising prevalence of neurodegenerative conditions globally.

In analytical chemistry applications, 2097867-04-2 presents unique opportunities for method development. The distinct UV absorption profile of its aromatic systems enables sensitive detection via HPLC-UV, while the sulfonamide nitrogen provides a site for mass spectrometry fragmentation patterns. These features are valuable for metabolite identification studies and impurity profiling—critical aspects of modern pharmaceutical quality control. The compound's stability under various pH conditions is another area of active investigation, particularly for formulation scientists working on dosage form optimization.

The commercial significance of this specialty chemical continues to grow, with custom synthesis providers listing it among their high-value intermediates. Its structural novelty positions it well in the fragment-based lead discovery market, where unique building blocks command premium pricing. Patent landscape analysis reveals increasing interest in related structures, particularly for protein degradation applications—an emerging paradigm in drug discovery. This suggests that CAS No. 2097867-04-2 may play a role in next-generation PROTAC (Proteolysis Targeting Chimera) development strategies.

From a safety assessment standpoint, preliminary in silico toxicity prediction models indicate favorable profiles for this compound, though experimental validation remains essential. The absence of reactive structural alerts in its architecture reduces potential off-target effects concerns. These computational insights, combined with its interesting pharmacophore features, make 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide a molecule worth watching in the evolving landscape of rational drug design and chemical biology probes.

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